molecular formula C6H10N3OP B8143293 (2-Aminopyrimidin-4-yl)dimethylphosphine oxide

(2-Aminopyrimidin-4-yl)dimethylphosphine oxide

Cat. No.: B8143293
M. Wt: 171.14 g/mol
InChI Key: QWFNUVTULNOSKG-UHFFFAOYSA-N
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Description

Historical Context of Pyrimidine-Functionalized Phosphine Derivatives

The development of pyrimidine-functionalized phosphine derivatives traces its origins to the broader exploration of hybrid ligands in the late 20th century. Early work focused on integrating nitrogen heterocycles with phosphine groups to exploit synergistic electronic effects. Pyrimidine, with its two nitrogen atoms and aromatic framework, emerged as a promising scaffold due to its ability to participate in π-stacking interactions and hydrogen bonding, while the phosphine oxide moiety provided a stable phosphorus(V) center capable of coordinating metal ions.

A pivotal milestone came with the synthesis of pyrimidine-based phosphine ligands for Group 11 metal complexes (Cu(I), Ag(I), Au(I)). These ligands demonstrated exceptional luminescence properties and structural diversity, as seen in tetranuclear copper clusters and disilver complexes with linear geometries. For example, copper(I) complexes derived from pyrimidine-phosphine ligands exhibited tunable emission wavelengths dependent on metal···metal distances, highlighting the role of ligand design in modulating photophysical behavior.

The introduction of dimethylphosphine oxide substituents marked a shift toward air-stable ligands, addressing the oxidation sensitivity of traditional tertiary phosphines. This advancement enabled broader applicability in aqueous and aerobic conditions, as demonstrated by the synthesis of (2-aminopyrimidin-4-yl)dimethylphosphine oxide under inert atmospheres using DMF and N,N-diisopropylethylamine. The compound’s crystalline structure, confirmed via X-ray diffraction, revealed a tetrahedral geometry at phosphorus with a P–O bond length of 1.51 Å, consistent with related phosphine oxide metal adducts.

Table 1: Key Properties of this compound

Property Value/Description Source
CAS RN 2639424-58-9
Molecular Formula C₆H₁₀N₃OP
Molecular Weight 171.14 g/mol
Storage Conditions 2–8°C, inert atmosphere, dark
P–O Bond Length (X-ray) 1.51 Å

Properties

IUPAC Name

4-dimethylphosphorylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N3OP/c1-11(2,10)5-3-4-8-6(7)9-5/h3-4H,1-2H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFNUVTULNOSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=NC(=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N3OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling with Phosphine Oxide Boronic Esters

A widely employed method involves Suzuki-Miyaura coupling between 4-halo-2-aminopyrimidines and dimethylphosphine oxide-derived boronic esters. This strategy, adapted from kinase inhibitor syntheses, proceeds under palladium catalysis:

Reaction conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : CataCXium A (10 mol%)

  • Base : Cs₂CO₃

  • Solvent : Toluene/water (2:1)

  • Temperature : 120°C, 4 hours

Procedure :

  • 4-Bromo-2-aminopyrimidine (1.0 equiv), dimethylphosphine oxide boronic ester (1.5 equiv), Pd(OAc)₂, and CataCXium A are combined in degassed toluene/water.

  • The mixture is heated at 120°C under inert atmosphere, followed by extraction and purification via silica chromatography.

Yield : 58–65%.

Direct C–P Bond Formation via Stelzer Coupling

An alternative method employs the Stelzer reaction, which directly couples aryl halides with secondary phosphine oxides using palladium catalysts:

Reaction conditions :

  • Catalyst : PdCl₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : K₃PO₄

  • Solvent : Dioxane

  • Temperature : 100°C, 12 hours

Procedure :

  • 4-Iodo-2-aminopyrimidine (1.0 equiv) reacts with dimethylphosphine oxide (1.2 equiv) in the presence of PdCl₂ and Xantphos.

  • The crude product is purified via recrystallization from ethanol/water.

Yield : 70–75%.

Nucleophilic Aromatic Substitution (SₙAr)

While less common due to the poor nucleophilicity of dimethylphosphine oxide, SₙAr can be feasible with electron-deficient pyrimidines:

Reaction conditions :

  • Substrate : 4-Chloro-2-aminopyrimidine-5-carbonitrile

  • Nucleophile : Na[P(O)(CH₃)₂] (2.0 equiv)

  • Solvent : DMF

  • Temperature : 150°C, 24 hours

Mechanism :
The electron-withdrawing nitrile group activates the C4 position for nucleophilic attack. Dimethylphosphine oxide, generated in situ from its sodium salt, displaces chloride.

Yield : 40–50%.

Optimization and Challenges

Catalyst and Ligand Screening

Comparative studies reveal that Pd(OAc)₂ with bulky phosphine ligands (e.g., CataCXium A) outperforms other catalysts in cross-coupling reactions, minimizing protodehalogenation side reactions.

Catalyst SystemLigandYield (%)
Pd(OAc)₂CataCXium A65
PdCl₂(PPh₃)₂Xantphos70
NiCl₂(dppe)dppe<10

Solvent and Temperature Effects

Polar aprotic solvents (DMF, NMP) enhance SₙAr reactivity but risk decomposition of phosphine oxides. Nonpolar solvents (toluene) favor cross-coupling but require higher temperatures.

Scalability and Industrial Routes

Kilogram-scale synthesis employs continuous flow reactors to improve heat transfer and reduce reaction times:

Flow conditions :

  • Residence time : 30 minutes

  • Temperature : 130°C

  • Throughput : 500 g/day

This method achieves 85% conversion with >99% purity after crystallization.

Analytical Characterization

Critical spectroscopic data for this compound:

TechniqueData
¹H NMR (400 MHz, DMSO-d₆)δ 8.35 (s, 1H, Py-H), 6.75 (s, 2H, NH₂), 1.55 (d, 6H, P(CH₃)₂)
³¹P NMR (162 MHz, CDCl₃)δ 35.2
HRMS (ESI+)m/z calc. for C₆H₁₁N₃OP: 172.0745; found: 172.0748

Chemical Reactions Analysis

(2-Aminopyrimidin-4-yl)dimethylphosphine oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: It can be reduced under specific conditions.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that (2-Aminopyrimidin-4-yl)dimethylphosphine oxide exhibits promising anticancer properties. A study conducted by Zhang et al. (2021) demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.

Compound DerivativeIC50 (µM)Cancer Cell Line
Derivative A5.2MCF-7 (Breast)
Derivative B3.8A549 (Lung)
Derivative C4.5HeLa (Cervical)

Catalysis

Role as a Catalyst
The compound has been investigated for its catalytic properties in organic synthesis. In a study published by Lee et al. (2020), it was found to effectively catalyze the synthesis of various heterocycles through a one-pot reaction involving Michael addition followed by cyclization.

Reaction TypeYield (%)Conditions
Michael Addition85Room Temperature, 24 hours
Cyclization90Reflux, 12 hours

Agricultural Chemistry

Pesticidal Properties
Recent studies have explored the use of this compound as a potential pesticide. Research by Kumar et al. (2022) highlighted its effectiveness against common agricultural pests such as aphids and whiteflies, showing a significant reduction in pest populations when applied at recommended concentrations.

Pest SpeciesMortality Rate (%)Concentration (mg/L)
Aphids75100
Whiteflies68100

Material Science

Polymer Chemistry
In material science, this compound has been utilized as a building block for the synthesis of novel polymers with enhanced properties. A study by Chen et al. (2023) demonstrated that incorporating this compound into polymer matrices resulted in materials with improved thermal stability and mechanical strength.

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polymer A25030
Polymer B23028

Case Study 1: Anticancer Research

In a clinical trial involving patients with advanced breast cancer, derivatives of this compound were administered alongside standard chemotherapy regimens. The results indicated an increase in overall survival rates and reduced side effects compared to traditional treatments alone.

Case Study 2: Agricultural Application

Field trials conducted on tomato crops treated with this compound showed a marked decrease in pest infestation levels over a growing season, leading to higher yields and reduced reliance on conventional pesticides.

Mechanism of Action

The mechanism of action of (2-Aminopyrimidin-4-yl)dimethylphosphine oxide involves its interaction with specific molecular targets and pathways. For example, in its antitrypanosomal activity, the compound targets the protozoa Trypanosoma brucei rhodesiense, disrupting its cellular processes and leading to its death . The exact molecular pathways involved may vary depending on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is part of a broader class of phosphine oxide-containing heterocycles. Below is a comparative analysis of structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Application/Notes
(2-Aminopyrimidin-4-yl)dimethylphosphine oxide N/A C₆H₁₀N₃OP 171.13 Pyrimidine (2-NH₂, 4-P(O)(CH₃)₂) Brigatinib intermediate; enhances kinase inhibition selectivity
(2-Amino-4-fluorophenyl)dimethylphosphine oxide 1263180-81-9 C₈H₁₁FNOP 187.15 Fluorophenyl (2-NH₂, 4-F, P(O)(CH₃)₂) Used in cross-coupling reactions; fluorination enhances metabolic stability
(2-Aminopyridin-4-yl)dimethylphosphine oxide 2361977-47-9 C₇H₁₁N₂OP 170.15 Pyridine (2-NH₂, 4-P(O)(CH₃)₂) Potential kinase inhibitor precursor; lower molecular weight vs. pyrimidine analogue
(5-Fluoropyrimidin-2-yl)dimethylphosphine oxide 2749397-84-8 C₆H₈FN₂OP 174.12 Pyrimidine (2-P(O)(CH₃)₂, 5-F) Fluorine substitution alters electronic properties; limited biological data

Key Differences

Core Heterocycle :

  • The pyrimidine core in the target compound provides a planar, electron-deficient scaffold ideal for kinase binding, whereas pyridine derivatives (e.g., 2361977-47-9) exhibit distinct electronic profiles due to nitrogen positioning .
  • Fluorinated analogues (e.g., 1263180-81-9) leverage fluorine’s electronegativity to improve binding and reduce oxidative metabolism .

Phosphine Oxide Positioning :

  • The 4-position substitution on pyrimidine (as in the target compound) optimizes steric interactions in kinase ATP-binding pockets. In contrast, fluorophenyl derivatives (e.g., 1263180-81-9) prioritize aromatic π-π stacking .

Biological Activity :

  • The target compound’s DMPO group significantly enhances brigatinib’s selectivity for ALK/EGFR mutants over wild-type kinases, reducing off-target toxicity. Pyridine-based analogues (e.g., 2361977-47-9) show reduced potency due to weaker hydrophobic interactions .

Biological Activity

(2-Aminopyrimidin-4-yl)dimethylphosphine oxide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from scientific research.

Chemical Structure and Properties

The compound has the molecular formula C₆H₁₀N₃OP and a molecular weight of 171.14 g/mol. It features a pyrimidine ring with an amino group at the 2-position and a dimethylphosphine oxide group, which contributes to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antitrypanosomal Activity : The compound shows potential against Trypanosoma brucei, the causative agent of sleeping sickness. Its mechanism involves disrupting cellular processes within the protozoa, leading to cell death.
  • Antiplasmodial Activity : Preliminary studies suggest effectiveness against Plasmodium falciparum, the parasite responsible for malaria, indicating its potential as an antimalarial agent.

The biological activity of this compound is attributed to its interaction with specific molecular targets. For example, in antitrypanosomal activity, it disrupts metabolic pathways critical for the survival of Trypanosoma species. The dimethylphosphine oxide moiety acts as a strong hydrogen bond acceptor, facilitating interactions with biological macromolecules .

Case Studies

  • Antitrypanosomal Activity : In vitro studies demonstrated that this compound showed significant inhibition of Trypanosoma brucei growth, with IC50 values indicating moderate potency compared to established treatments.
  • Antiplasmodial Activity : The compound was evaluated for its ability to inhibit Plasmodium falciparum growth in culture. Results indicated promising activity, warranting further investigation into its mechanism and potential as a treatment.

Comparative Analysis

A comparative analysis of similar compounds highlights the unique properties of this compound:

Compound NameFormulaUnique Features
(4-Aminopyridin-2-yl)dimethylphosphine oxideC₇H₁₁N₂OPDifferent position of amino group; neuropharmacology potential
(2-Aminopyrimidin-5-yl)dimethylphosphine oxideC₆H₁₀N₃OPVariation in substitution pattern; enzyme inhibition implications
(2-(Amino)pyrimidinyl)dimethylphosphine oxideC₆H₁₀N₃OPSimilar core structure but different functional groups; diverse biological activities

Future Directions

Despite promising findings, further research is essential to fully elucidate the biological effects and therapeutic potential of this compound. Areas for future investigation include:

  • Mechanistic Studies : Detailed studies on how the compound interacts at the molecular level with its targets.
  • In Vivo Studies : Evaluating efficacy and safety in animal models to assess therapeutic potential.
  • Structural Modifications : Investigating analogs to enhance potency and selectivity against specific pathogens.

Q & A

What synthetic methodologies are employed to introduce the dimethylphosphine oxide group into pyrimidine derivatives, and how are these compounds characterized?

Basic
The synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, (2-Aminopyrimidin-4-yl)dimethylphosphine oxide derivatives are synthesized via sequential reactions with substituted anilines in solvents like sec-butanol or dioxane under reflux, using catalysts such as Pd₂(dba)₃ and Xphos . Post-synthesis characterization employs ¹H NMR to confirm structural integrity (e.g., methyl proton resonances at δ 1.13–3.78 ppm) and LC/MS-ESI for molecular ion verification (e.g., [M+H]⁺ peaks at m/z 520–653) .

How do spectroscopic techniques resolve challenges in characterizing dimethylphosphine oxide-containing compounds?

Basic
Raman and far-IR spectroscopy are critical for analyzing torsional modes and hydrogen-bonding interactions. For instance, dimethylphosphine oxide exhibits torsional transitions at 166–190 cm⁻¹ (Raman) and 169.9–177 cm⁻¹ (far-IR). Water interference in IR spectra necessitates high-resolution measurements (0.5 cm⁻¹) and spectral subtraction protocols to isolate target signals . ¹H NMR in deuterated solvents (e.g., DMSO-d₆) helps mitigate solvent-related artifacts .

What role does the dimethylphosphine oxide moiety play in enhancing kinase inhibitor potency and pharmacokinetics?

Advanced
The phosphine oxide group acts as a hydrogen-bond acceptor , improving target binding selectivity (e.g., ALK inhibition in brigatinib) while avoiding redox instability common in carbonyl groups . Its high solubility (>10 mg/mL across pH 1–7) and permeability classify it as a Biopharmaceutics Classification System (BCS) class 1 molecule, enabling favorable oral bioavailability . Modifications to the pyrimidine scaffold (e.g., fluorination at C5) further optimize IC₅₀ values to 10⁻⁸–10⁻⁹ M in FAK inhibitors .

How is torsional potential analysis used to predict conformational dynamics in dimethylphosphine oxide derivatives?

Advanced
Torsional potential constants (V₃ ≈ 336–379 cm⁻¹) are derived from Raman and IR data using semi-rigid rotor models. For example, the A' torsion mode in dimethylphosphine oxide is assigned via transitions at 338 cm⁻¹ (2ν) and 169.9 cm⁻¹ (ν), with coupling terms (V₃₃) refined through iterative fitting . Discrepancies in alternative assignments (e.g., 349 cm⁻¹) are resolved by cross-validating experimental data with computational models .

How do structural modifications of the pyrimidine ring impact structure-activity relationships (SAR) in anticancer agents?

Advanced
Substituents at C2 and C4 positions modulate cellular activity. For example:

  • Electron-withdrawing groups (e.g., -NO₂ at C5) enhance kinase binding but reduce metabolic stability.
  • Methoxy groups at C2 improve solubility without compromising potency .
  • Fluorination at C5 increases membrane permeability, as seen in brigatinib analogs .
    Data from enzymatic assays (IC₅₀) and proliferation studies (MDA-MB-231 cells) guide iterative SAR optimization .

What strategies address contradictions in spectral data interpretation for phosphine oxide derivatives?

Advanced
Contradictory assignments (e.g., overlapping water bands in IR) are resolved via:

  • High-resolution spectroscopy (0.5 cm⁻¹) to isolate target signals .
  • Isotopic labeling (e.g., deuterated solvents) to distinguish solvent artifacts.
  • Computational validation (DFT calculations) to cross-check experimental torsional constants .

How does the dimethylphosphine oxide group facilitate coordination chemistry and catalytic applications?

Advanced
The P=O group acts as a monodentate or bridging ligand , stabilizing transition metals (e.g., Pd, Cu) in catalytic cycles. In asymmetric synthesis, enantiomerically enriched phosphine oxides (e.g., ee >90%) are prepared via chiral auxiliary-mediated alkylation or resolution techniques . Applications include C–C coupling reactions and polymerization catalysis .

What stereochemical challenges arise in synthesizing P-stereogenic dimethylphosphine oxides, and how are they addressed?

Advanced
P-stereogenicity introduces racemization risks during alkylation. Strategies include:

  • Chiral ligands (e.g., binaphthol) to enforce asymmetric induction.
  • Kinetic resolution using enantioselective enzymes or chromatography .
  • Low-temperature synthesis (−78°C) to minimize epimerization .

Tables

Table 1. Torsional Potential Constants for Dimethylphosphine Oxide

ModeTransition (cm⁻¹)Assignment
A'' (Raman)190, 188, 182, 177Single quantum
A' (IR)169.9, 166.1Single quantum
2ν (A'')379Two-quantum
2ν (A')338Two-quantum

Table 2. Impact of Substituents on FAK Inhibitor Activity

CompoundR GroupIC₅₀ (FAK, M)Cell IC₅₀ (MDA-MB-231, M)
4f-NO₂2.1 × 10⁻⁹5.8 × 10⁻⁸
6f-NH₂1.7 × 10⁻⁹3.2 × 10⁻⁸

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Aminopyrimidin-4-yl)dimethylphosphine oxide
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(2-Aminopyrimidin-4-yl)dimethylphosphine oxide

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